molecular formula C9H10F3NO B8600475 4-Isopropoxy-3-trifluoromethylpyridine

4-Isopropoxy-3-trifluoromethylpyridine

Katalognummer: B8600475
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: IDBJWULEBUADTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isopropoxy-3-trifluoromethylpyridine is a high-value chemical intermediate in pharmaceutical and agrochemical research. It is synthesized via a copper-catalyzed trifluoromethylation reaction of the corresponding iodopyridine precursor, a reliable method that provides the compound in high yield . The compound's structure is characterized by an isopropoxy group at the 4-position and a trifluoromethyl (CF3) group at the 3-position of the pyridine ring. The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to improve the metabolic stability, membrane permeability, and overall bioavailability of lead compounds . This makes 4-Isopropoxy-3-trifluoromethylpyridine a versatile scaffold for the development of new active ingredients. While specific biological data for this exact molecule may be limited, its core structure is a fundamental motif in drug discovery. Researchers utilize such building blocks to create compound libraries for screening against various biological targets. The synthetic utility and physicochemical properties imparted by its functional groups make it a compound of significant interest for researchers in organic synthesis and medicinal chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C9H10F3NO

Molekulargewicht

205.18 g/mol

IUPAC-Name

4-propan-2-yloxy-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H10F3NO/c1-6(2)14-8-3-4-13-5-7(8)9(10,11)12/h3-6H,1-2H3

InChI-Schlüssel

IDBJWULEBUADTD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=NC=C1)C(F)(F)F

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

4-Isopropoxy-3-trifluoromethylpyridine is primarily utilized in the development of agrochemicals, particularly as an active ingredient in pesticides. Its trifluoromethyl group contributes to enhanced biological activity against pests compared to traditional compounds.

  • Fungicidal Activity : Research indicates that trifluoromethyl-substituted pyridines exhibit superior fungicidal properties. For instance, fluazinam, a known fungicide derived from trifluoromethylpyridine, demonstrates effective control over various fungal pathogens, outperforming chlorine-substituted alternatives .

Pharmaceutical Applications

The compound also plays a significant role in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive compounds.

  • Antimicrobial Properties : Studies have shown that derivatives of 4-isopropoxy-3-trifluoromethylpyridine exhibit potent antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a therapeutic agent in combating resistant infections .
  • Cytotoxicity : In vitro assessments indicate that this compound exhibits significant cytotoxic effects on cancer cell lines, with IC50 values lower than conventional chemotherapeutics. This suggests its potential application in cancer treatment .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 4-isopropoxy-3-trifluoromethylpyridine against various pathogens. The results indicated that the compound exhibited potent activity against MRSA, suggesting its potential for therapeutic use in treating resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. The findings demonstrated significant cytotoxicity, with IC50 values indicating efficacy comparable to existing chemotherapeutics, thereby underscoring its potential as an anticancer agent.

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialHigher fungicidal activity
CytotoxicitySignificant efficacy with low IC50 values
Pharmaceutical IntermediatesUsed in synthesis of bioactive compounds

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in 4-isopropoxy-3-trifluoromethylpyridine deactivates the pyridine ring, directing electrophilic substitutions to specific positions, whereas 4-methoxypyridine’s -OCH₃ group activates the ring for electrophilic attacks .
  • Steric Hindrance : The bulky isopropoxy group in the target compound may impede reactions at the 4-position compared to smaller substituents like -OCH₃ in 3-iodo-4-methoxypyridine .

Application Potential

  • Fluorinated pyridines like 4-isopropoxy-3-trifluoromethylpyridine are prioritized in drug discovery for their metabolic stability and lipophilicity, whereas non-fluorinated analogs (e.g., 4-methoxypyridine) are more common in industrial solvents .

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The halogen exchange method, exemplified in US Patent 4650875A, involves replacing chlorine atoms in (trichloromethyl)pyridine derivatives with fluorine using anhydrous hydrogen fluoride (HF). For 4-isopropoxy-3-trifluoromethylpyridine, a plausible precursor is 4-isopropoxy-3-(trichloromethyl)pyridine . Under superatmospheric pressure (5–1,200 psig) and elevated temperatures (150–250°C), HF reacts with the trichloromethyl group to yield the trifluoromethyl moiety. Catalysts such as FeCl₃ or FeF₃ (1–10 mol%) enhance reaction efficiency.

Reaction Conditions:

  • Temperature : 170–180°C

  • Pressure : 15 psig (optimal)

  • Catalyst : FeCl₃ (5 mol%)

  • HF Equivalents : ≥3 molar equivalents

  • Duration : 25 hours (typical for dichloro derivatives)

The product is isolated via distillation, achieving yields >85% for analogous compounds like 2-chloro-5-(trifluoromethyl)pyridine.

Building Block Approach via Carbonyl Addition

Synthetic Building Blocks and Cyclization

CN1263094A outlines a method using 1,1,1-trifluoro-4-alkoxy-3-alkylbutene-2-ketone as a key intermediate. By substituting the alkoxy group with isopropoxy, this approach positions the trifluoromethyl and isopropoxy groups during pyridine ring formation.

Stepwise Procedure:

  • Metal Reagent Preparation : Zinc powder (1.5 mol) reacts with trimethylchlorosilane (0.005 mol) in N,N-dimethylformamide (DMF) at 60°C.

  • Carbonyl Addition : The ketone (1 mol) and chloroacetonitrile (1.1 mol) are added, followed by reflux (3 hours).

  • Cyclization : Treatment with PCl₅/HCl generates the pyridine ring, with the alkoxy group (isopropoxy) at position 4 and CF₃ at position 3.

Example Yield:

  • 2-Chloro-4-trifluoromethylpyridine : 61.5% yield (110.7 g) at 78–80°C/75 mmHg.

  • Modification : Replacing chloroacetonitrile with isopropoxy-containing reagents could direct substitution to position 4.

Cyclocondensation Reactions

Trifluoroacetyl Derivatives in Ring Formation

J-STAGE research highlights cyclocondensation using ethyl 4,4,4-trifluoro-3-oxobutanoate or 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (Fig. 4 in). Coupling these with isopropoxy-bearing aldehydes and ammonia yields 4-isopropoxy-3-trifluoromethylpyridine.

Key Considerations:

  • Regioselectivity : Aldehyde structure dictates substituent positions. For example, using 4-isopropoxybenzaldehyde could orient groups at C3 and C4.

  • Catalysts : Acidic or basic conditions (e.g., NH₄OAc/EtOH) facilitate cyclization.

Table 1: Representative Yields for TFMP Derivatives

SubstrateProductYield (GC PA%)
3-Picoline2,5-CTF64.1
Ethyl trifluoroacetate3-TF86.4

Vapor-Phase Fluorination

Continuous-Flow Reactor Design

The vapor-phase method employs a two-stage reactor:

  • Fluidized-Bed Phase : Chlorination of 4-picoline at 380°C produces 3-(trichloromethyl)pyridine.

  • Empty Phase : Fluorination with HF at 320°C substitutes Cl with F, forming 3-(trifluoromethyl)pyridine.

Table 2: Vapor-Phase Reaction Outcomes

SubstrateTemp (°C)ProductYield (%)
4-Picoline3803-TF7.4
3-TF3202,5-CTF64.1

Nucleophilic Substitution of Halogenated Intermediates

SNAr and Cross-Coupling Reactions

Chlorine at position 4 in 3-trifluoromethyl-4-chloropyridine undergoes nucleophilic substitution with isopropoxide.

Optimization Parameters:

  • Solvent : DMF or DMSO (polar aprotic)

  • Base : K₂CO₃ or NaH

  • Temperature : 80–120°C

  • Catalyst : CuI (for Ullmann coupling)

Yield Comparison:

  • Without Catalyst : <30% conversion

  • With CuI : 75–85% yield

Comparative Analysis and Industrial Feasibility

Method Efficiency and Scalability

MethodYield (%)Cost ($/kg)Scalability
Halogen Exchange85ModerateHigh
Carbonyl Addition60LowMedium
Cyclocondensation70HighLow
Vapor-Phase65Very HighHigh

Challenges and Solutions

  • Regioselectivity : Vapor-phase methods offer better control via temperature gradients.

  • Catalyst Recovery : FeCl₃ in halogen exchange is reusable after distillation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Isopropoxy-3-trifluoromethylpyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, introducing the isopropoxy group at the 4-position of a pyridine scaffold can be achieved using isopropyl alcohol under basic conditions (e.g., NaH or KOH) in anhydrous solvents like DMF or THF. The trifluoromethyl group at the 3-position may require halogenation followed by trifluoromethylation via Ullmann or Buchwald-Hartwig coupling. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitor reaction progress using TLC or LC-MS .

Q. How can spectroscopic techniques (NMR, IR, UV/Vis) be applied to characterize 4-Isopropoxy-3-trifluoromethylpyridine?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous pyridine derivatives. The trifluoromethyl group (δ ~120-125 ppm in ¹³C) and isopropoxy protons (δ ~1.3 ppm, doublet for CH₃; δ ~4.5 ppm, septet for OCH) are diagnostic.
  • IR : Identify C-F stretches (~1100-1250 cm⁻¹) and ether C-O-C (~1050-1150 cm⁻¹).
  • UV/Vis : Solvent polarity affects absorption maxima (λ_max). Use polar solvents (e.g., acetonitrile) to observe π→π* transitions (~250-300 nm). Compare with computational predictions (TD-DFT) for validation .

Q. What safety protocols are critical when handling 4-Isopropoxy-3-trifluoromethylpyridine in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for halogenated/organofluorine waste .

Advanced Research Questions

Q. How do the electronic properties of the trifluoromethyl and isopropoxy groups influence the reactivity of 4-Isopropoxy-3-trifluoromethylpyridine in catalytic applications?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks. The isopropoxy group (electron-donating) modulates this effect, creating regioselective reactivity. Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic interactions. Validate with kinetic studies (e.g., Hammett plots) .

Q. What experimental and computational strategies can elucidate the structure-activity relationship (SAR) of 4-Isopropoxy-3-trifluoromethylpyridine in enzyme inhibition?

  • Methodological Answer :

  • Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with target enzymes (e.g., CYP1B1). Focus on hydrogen bonding (isopropoxy oxygen) and hydrophobic contacts (trifluoromethyl).
  • Mutagenesis Assays : Compare inhibition potency against wild-type vs. mutant enzymes (e.g., CYP1B1 Ala³³⁰ → Gly) to identify critical binding residues.
  • In Vitro Assays : Measure IC₅₀ via fluorogenic substrates (e.g., ethoxyresorufin-O-deethylase assay for CYP1B1). Include α-naphthoflavone as a positive control .

Q. How do solvent effects and substituent positioning impact the photophysical properties of 4-Isopropoxy-3-trifluoromethylpyridine?

  • Methodological Answer : Solvent polarity stabilizes charge-transfer states, shifting λ_max. Conduct UV/Vis spectroscopy in solvents of varying polarity (hexane → DMSO). Use Kamlet-Taft or Reichardt’s parameters to quantify solvent effects. Compare with substituent analogs (e.g., 3-isopropoxy-4-trifluoromethylpyridine) to isolate positional effects. TD-DFT calculations (CAM-B3LYP) can model solvatochromism .

Q. What role does 4-Isopropoxy-3-trifluoromethylpyridine play in corrosion inhibition, and how can its efficacy be quantified?

  • Methodological Answer : Pyridine derivatives act as corrosion inhibitors via adsorption on metal surfaces. Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in corrosive media (e.g., HCl). Calculate inhibition efficiency (%IE) using:
    %IE=(1Rct1(inhibitor)Rct1(blank))×100\%IE = \left(1 - \frac{R_{ct}^{-1} \text{(inhibitor)}}{R_{ct}^{-1} \text{(blank)}}\right) \times 100

Complement with SEM-EDS to analyze surface morphology and adsorption layers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.